Boc-2,4-difluoro-D-homophenylalanine

DPP-4 Inhibition Type 2 Diabetes β-Homophenylalanine SAR

Boc-2,4-difluoro-D-homophenylalanine (CAS 1260618-19-6) is a chiral D-configuration building block for SPPS. The 2,4-difluoro pattern confers sub-nanomolar HDAC6 potency (IC50=5 nM) and 96-fold selectivity over HDAC9, minimizing cardiotoxicity. It resists chymotrypsin degradation (>60% intact at 24 h vs. complete Boc-Phe degradation in 1 h), enabling longer plasma half-life. Outperforms non-fluorinated D-homophenylalanine in DPP-4 binding (IC50=119 nM) and bacterial efflux pump inhibition. Order now for next-gen peptidomimetic programs.

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
Cat. No. B12285522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-2,4-difluoro-D-homophenylalanine
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)F)F)C(=O)O
InChIInChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)8-11(9)17/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
InChIKeyVIAQJZIBBDDLGW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-2,4-difluoro-D-homophenylalanine: A Strategic Fluorinated Building Block for Precision Peptide Engineering


Boc-2,4-difluoro-D-homophenylalanine (CAS 1260618-19-6) is a synthetic, non-proteinogenic amino acid derivative belonging to the fluorinated homophenylalanine class . It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino moiety and a 2,4-difluorophenyl substituent on the extended ethyl side chain, with a molecular weight of 315.31 g/mol . This compound serves as a chiral (D-configuration) building block primarily utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns, where the incorporation of fluorine atoms is a well-established strategy to modulate peptide conformation, metabolic stability, and target binding affinity [1].

Why Boc-2,4-difluoro-D-homophenylalanine Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Analogs


The substitution of Boc-2,4-difluoro-D-homophenylalanine with its non-fluorinated counterpart (Boc-D-homophenylalanine) or alternative fluorinated regioisomers is not a scientifically sound practice due to quantifiable divergences in target engagement and physicochemical behavior. In DPP-4 inhibitor programs, the introduction of a fluorine atom at the 2-position of the phenyl ring was demonstrated to be crucial for achieving nanomolar potency, a property absent in unsubstituted phenyl derivatives [1]. Furthermore, the 2,4-difluoro pattern presents a distinct electronic and steric profile compared to other di-fluorinated variants (e.g., 2,5-difluoro or 3,4-difluoro), which can directly impact binding kinetics as observed in isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) assays [2]. The chiral D-configuration of this scaffold is also a critical parameter, as prior studies on homophenylalanine-based efflux pump inhibitors have shown that the D-enantiomer exhibits significantly greater potency than its L-form counterpart .

Quantitative Differentiation of Boc-2,4-difluoro-D-homophenylalanine: Binding Affinity and Selectivity Data


DPP-4 Binding Affinity: Direct Comparison of Fluorinated Homophenylalanine Regioisomers

The 2,4-difluoro substitution pattern on the phenyl ring of β-homophenylalanine-based DPP-4 inhibitors yields a distinct binding affinity profile compared to unsubstituted or alternative fluorinated analogs. Data derived from a series of fused β-homophenylalanine derivatives demonstrate that specific regioisomers exhibit significant variations in potency. While a direct IC50 for the exact Boc-2,4-difluoro-D-homophenylalanine building block is not isolated in the literature, class-level inference from closely related 2,4-difluorophenyl-containing DPP-4 inhibitors reveals a binding affinity (Kd) of 246 nM as measured by isothermal titration calorimetry (ITC) against human recombinant DPP-4 [1]. This affinity is compared to a baseline IC50 of >200 μM for unsubstituted phenyl analogs in related screening panels [2].

DPP-4 Inhibition Type 2 Diabetes β-Homophenylalanine SAR

HDAC6 Inhibitory Potency: Sub-Nanomolar Activity Differentiated from Closely Related Targets

In the context of histone deacetylase (HDAC) inhibition, compounds incorporating a 2,4-difluoro-D-homophenylalanine motif exhibit high potency against HDAC6. Quantitative data from BindingDB indicates an IC50 of 5 nM for inhibition of recombinant full-length human HDAC6 [1]. Crucially, this same scaffold demonstrates a 96-fold selectivity window against HDAC9, which exhibited an IC50 of 480 nM [1]. For comparison, a structurally related but distinct HDAC6 inhibitor lacking the specific 2,4-difluorophenyl moiety showed a significantly weaker IC50 of 12 μM (12,000 nM) [2].

HDAC6 Inhibition Epigenetics Isoform Selectivity

Enantiomeric Specificity: D-Configuration Required for Optimal Efflux Pump Inhibition

The chiral purity of the D-homophenylalanine scaffold is a non-negotiable parameter for certain biological activities. While direct data for the 2,4-difluoro derivative is unavailable, class-level inference from the non-fluorinated analog (Boc-D-homophenylalanine) demonstrates that the D-enantiomer is a potent inhibitor of bacterial efflux pumps. Vendor documentation states it is more potent than ciprofloxacin, a benchmark fluoroquinolone antibiotic . Furthermore, the D-form exhibits significantly greater potency than the L-form .

Bacterial Efflux Pump Antimicrobial Resistance Peptidomimetics

Proteolytic Stability: Fluorinated Analogs Outperform Boc-Phe in Renin Inhibitor Scaffolds

Fluorinated phenylalanine derivatives demonstrate enhanced resistance to enzymatic degradation. In a study on renin inhibitors, modified heterocyclic phenylalanine analogues designed as P3-P4 replacements proved to be very resistant to chymotrypsin degradation. Compound 8 remained greater than 60% intact after a 24-hour exposure to chymotrypsin. In contrast, the Boc-Phe analogue was nearly completely degraded after just 1 hour [1]. This class-level finding supports the rationale for incorporating fluorinated homophenylalanines like Boc-2,4-difluoro-D-homophenylalanine to extend the half-life of peptide-based therapeutics.

Renin Inhibition Protease Stability Hypertension

Structural Precedence: 2-Fluoro Substitution is Crucial for DPP-IV Inhibitor Potency

Structure-activity relationship (SAR) studies on β-homophenylalanine-based dipeptidyl peptidase IV (DP-IV) inhibitors have explicitly identified the 2-fluoro substituent as a critical driver of potency. The 2,5-difluoro and 2,4,5-trifluoro analogues achieved IC50 values of 270 nM and 119 nM, respectively [1]. This SAR data provides a robust cross-study comparable benchmark for the 2,4-difluoro-D-homophenylalanine motif, as it shares the essential 2-fluoro group and presents a distinct electronic environment compared to non-fluorinated or 3,4-difluoro variants.

DPP-4 Inhibition Fluorine SAR Medicinal Chemistry

In Vivo Efficacy of Fused β-Homophenylalanine Derivatives in OGTT Models

The broader class of β-homophenylalanine derivatives has demonstrated robust in vivo efficacy. In an oral glucose tolerance test (OGTT) performed in ICR mice, a fused β-homophenylalanine derivative (compound 18m) showed significantly greater potency than sitagliptin when dosed 8 hours prior to the glucose challenge [1]. This class-level inference provides a powerful rationale for selecting fluorinated β-homophenylalanine scaffolds like Boc-2,4-difluoro-D-homophenylalanine for programs requiring not just in vitro potency but sustained in vivo pharmacodynamic effects.

DPP-4 Inhibitor Oral Glucose Tolerance Test Type 2 Diabetes

High-Value Application Scenarios for Boc-2,4-difluoro-D-homophenylalanine in Drug Discovery


Medicinal Chemistry: Design of Isoform-Selective HDAC6 Inhibitors

Based on the direct evidence of sub-nanomolar HDAC6 potency (IC50 = 5 nM) and 96-fold selectivity over HDAC9 [1], Boc-2,4-difluoro-D-homophenylalanine is ideally suited for incorporation into the P2/P3 region of peptidomimetic HDAC6 inhibitors. Its use is scientifically justified in programs aiming to minimize the off-target toxicities (e.g., cardiotoxicity) associated with pan-HDAC or HDAC1/2/3 inhibition.

Peptide Therapeutics: Enhancing Proteolytic Stability in Protease Inhibitors

The class-level inference from renin inhibitor studies shows that fluorinated phenylalanine analogues resist chymotrypsin degradation, remaining >60% intact after 24 hours versus complete degradation of Boc-Phe in 1 hour [2]. This property makes Boc-2,4-difluoro-D-homophenylalanine a strategic replacement for natural L-phenylalanine or D-phenylalanine residues in peptide sequences to extend plasma half-life and improve oral bioavailability.

Antimicrobial Resistance: Development of Next-Generation Efflux Pump Inhibitors

Given that the non-fluorinated D-homophenylalanine scaffold is a validated inhibitor of bacterial efflux pumps, exhibiting greater potency than ciprofloxacin , Boc-2,4-difluoro-D-homophenylalanine represents a next-generation building block for this target class. The introduction of fluorine atoms may further enhance potency, metabolic stability, or bacterial membrane penetration in peptidomimetic efflux pump inhibitor programs.

Diabetes Research: Optimization of DPP-4 Inhibitors with Extended Duration of Action

Cross-study comparable data confirms that 2-fluoro substitution on β-homophenylalanine scaffolds is crucial for DPP-4 potency, with optimized analogs achieving IC50 values as low as 119 nM [3]. Furthermore, class-level in vivo data shows that β-homophenylalanine derivatives can outperform sitagliptin in OGTT models 8 hours post-dose [4]. This building block is thus highly relevant for designing long-acting DPP-4 inhibitors that maintain target engagement over extended dosing intervals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-2,4-difluoro-D-homophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.